

# Etrumadenant Clinical Trials: A Comparative Analysis for Researchers

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## Compound of Interest

Compound Name: Etrumadenant

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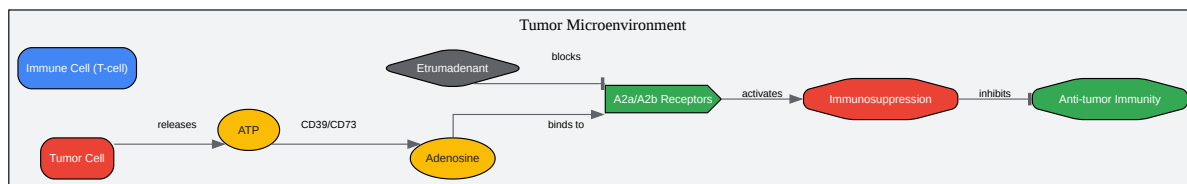
This guide provides a comparative analysis of clinical trial data for **Etrumadenant** (AB928), a dual A<sub>2a</sub>/A<sub>2b</sub> adenosine receptor antagonist, for researchers, scientists, and drug development professionals. **Etrumadenant** is an investigational small molecule designed to block adenosine-mediated immunosuppression in the tumor microenvironment, thereby restoring the anti-tumor activity of immune cells.<sup>[1]</sup> This document summarizes key efficacy and safety data from publicly available clinical trial information, details experimental methodologies, and visualizes the underlying biological pathways and trial designs.

## Mechanism of Action

**Etrumadenant** is a selective dual antagonist of the A<sub>2a</sub> and A<sub>2b</sub> adenosine receptors.<sup>[1]</sup> In the tumor microenvironment, high levels of extracellular adenosine, produced by enzymes like CD73, bind to these receptors on immune cells, leading to immunosuppression.<sup>[2]</sup> By blocking this interaction, **Etrumadenant** aims to reactivate anti-tumor immune responses.<sup>[1]</sup>

## Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **Etrumadenant** in the tumor microenvironment.



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**Etrumadenant's** mechanism of action in the tumor microenvironment.

## Cross-Study Comparison of Efficacy Data

The following tables summarize the key efficacy data from clinical trials involving **Etrumadenant** in metastatic colorectal cancer (mCRC) and metastatic castrate-resistant prostate cancer (mCRPC).

### Table 1: Efficacy of Etrumadenant in Metastatic Colorectal Cancer (mCRC)

Clinical Trial	Treatment Arm	Patient Population	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Objective Response Rate (ORR)
ARC-9 (Cohort B)	Etrumadenant + Zimberelimab + mFOLFOX-6 + Bevacizumab (EZFB)	3rd-line mCRC (n=75)	6.2 months	19.7 months	17.3%
Regorafenib	3rd-line mCRC (n=37)	2.1 months	9.5 months	2.7%	
ARC-3	Etrumadenant + mFOLFOX-6	≥3rd-line mCRC (n=22)	3.9 months	15.7 months	9.1%

Data from ARC-9 as of November 13, 2023, with a median follow-up of 20.4 months.<sup>[1][3]</sup> Data from ARC-3 as of November 20, 2020.<sup>[4]</sup>

## Table 2: Efficacy of Etrumadenant in Metastatic Castrate-Resistant Prostate Cancer (mCRPC)

Clinical Trial	Treatment Arm	Patient Population	Composite ORR	PSA Response
ARC-6	Etrumadenant + Zimberelimab + Docetaxel	2nd-line mCRPC	41%	35%

Note: Further development of **Etrumadenant** in mCRPC was discontinued due to insufficient clinical benefit.

## Cross-Study Comparison of Safety Data

The following table provides a summary of key safety findings from the ARC-9 trial.

**Table 3: Key Safety Data from the ARC-9 Trial (Cohort B) in 3rd-Line mCRC**

Adverse Event	Etrumadenant + Zimberelimab + mFOLFOX-6 + Bevacizumab (EZFB)	Regorafenib
Treatment-Emergent Adverse Events (TEAEs) leading to discontinuation of all study drugs	5%	17%
Grade ≥3 TEAEs attributed to Etrumadenant or Zimberelimab vs. Regorafenib	23.0%	25.7%

The safety profile of the EZFB regimen was consistent with the known profiles of each individual agent, with no unexpected toxicities reported.[\[1\]](#)

## Experimental Protocols

### ARC-9 Study Design (NCT04660812)

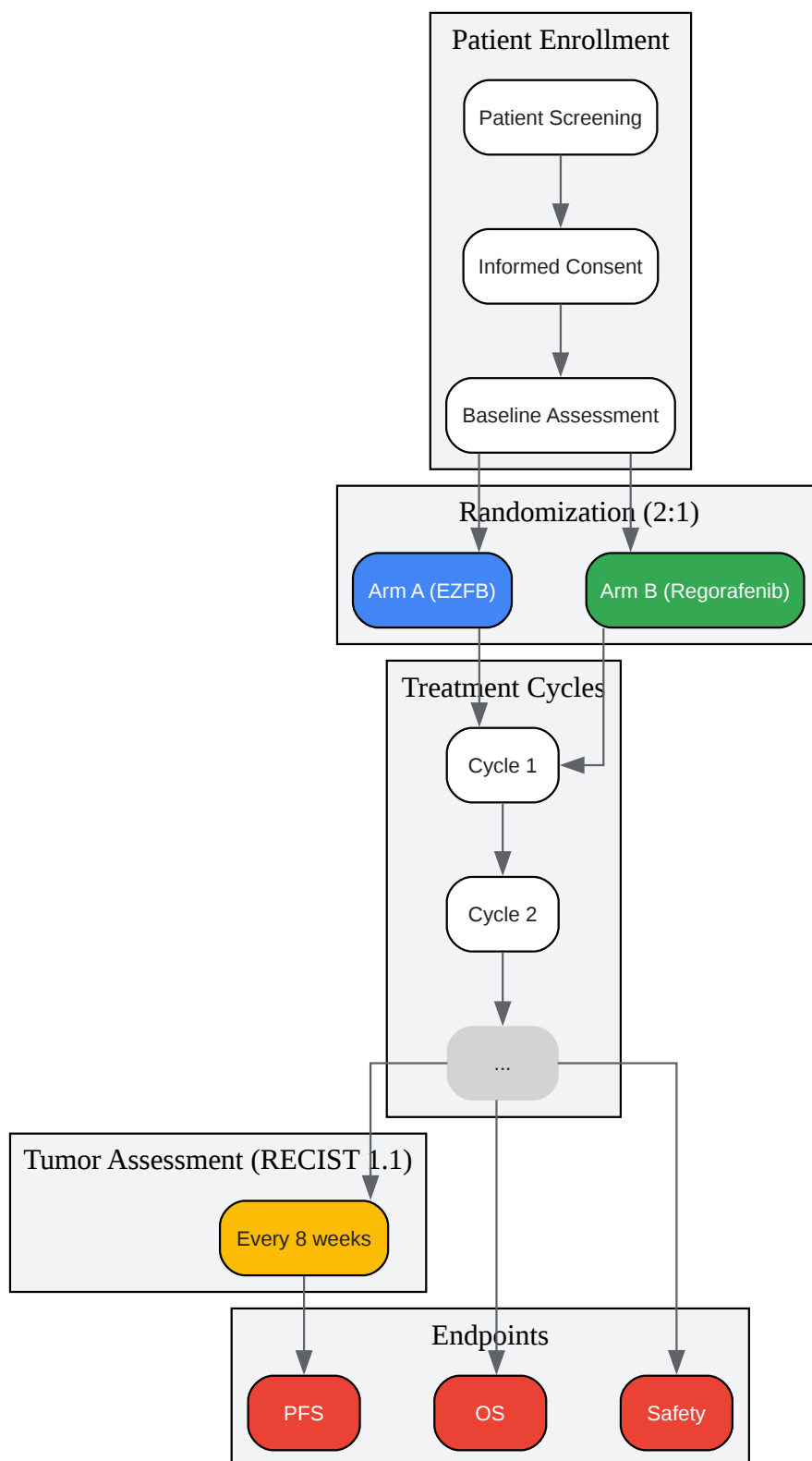
The ARC-9 study is a Phase 1b/2, open-label, randomized platform study evaluating the efficacy and safety of **Etrumadenant**-based treatment combinations in patients with metastatic colorectal cancer.[\[5\]](#)

Cohort B:

- Patient Population: Patients with mCRC who have progressed on both oxaliplatin- and irinotecan-containing chemotherapy regimens.[\[1\]](#)
- Randomization: 2:1 randomization to either the experimental arm or the standard-of-care arm.[\[4\]](#)

- Experimental Arm (EZFB):
  - **Etrumadenant**: 150 mg orally once daily.[\[4\]](#)
  - Zimberelimab: 240 mg intravenously every 2 weeks.[\[4\]](#)
  - mFOLFOX-6: Standard dosing.
  - Bevacizumab: 5 mg/kg intravenously every 2 weeks.[\[4\]](#)
- Standard-of-Care Arm:
  - Regorafenib: 160 mg orally once daily on days 1-21 of a 28-day cycle.[\[4\]](#)
- Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.[\[1\]](#)
- Key Secondary Endpoint: Overall Survival (OS).[\[1\]](#)

The following diagram illustrates the experimental workflow for Cohort B of the ARC-9 trial.



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Experimental workflow for ARC-9 Cohort B.

## mFOLFOX-6 Administration Protocol

The mFOLFOX-6 regimen is a standard chemotherapy combination. While the exact protocol can vary slightly by institution, a typical administration is as follows:

- Day 1:
  - Oxaliplatin 85 mg/m<sup>2</sup> intravenous (IV) infusion over 2 hours.
  - Leucovorin 400 mg/m<sup>2</sup> IV infusion over 2 hours (can be administered concurrently with oxaliplatin).
  - Fluorouracil (5-FU) 400 mg/m<sup>2</sup> IV bolus, followed by a 2400 mg/m<sup>2</sup> continuous IV infusion over 46 hours.
- Cycle: Repeated every 14 days.

## Regorafenib Administration Protocol

Regorafenib is an oral multi-kinase inhibitor. The standard dosing in the ARC-9 trial was:

- Dose: 160 mg (four 40 mg tablets) taken orally once daily.
- Schedule: Taken for the first 21 days of each 28-day cycle.

## Conclusion

The clinical trial data for **Etrumadenant**, particularly from the ARC-9 study, suggests a promising improvement in efficacy outcomes for patients with third-line metastatic colorectal cancer when combined with zimberelimab, mFOLFOX-6, and bevacizumab, as compared to regorafenib. The safety profile of the **Etrumadenant**-containing regimen appears manageable and consistent with the individual components. Further investigation in ongoing and future clinical trials will be crucial to fully define the role of **Etrumadenant** in the treatment of various solid tumors.

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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Trial: NCT04381832 - My Cancer Genome [mycancergenome.org]
- 3. Clinical Trial: NCT04660812 - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
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